molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No. B2879124
CAS RN: 863589-01-9
M. Wt: 311.4
InChI Key: PPWNGKNAPBJSDD-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine moiety . Thiazolo[5,4-b]pyridine derivatives are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiazolo[5,4-b]pyridines can be synthesized from commercially available substances in several steps . The process generally involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and HRMS, which are commonly used for the characterization of N-heterocyclic compounds .

Scientific Research Applications

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By acting as antioxidants, these molecules can potentially be used to protect against diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.

Antimicrobial Properties

Research has shown that thiazolo[5,4-b]pyridine compounds possess antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. This is particularly important in the face of rising antibiotic resistance.

Herbicidal Use

The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored, with some compounds demonstrating the ability to inhibit plant growth . This application could lead to the development of new herbicides that can help manage weeds more effectively in agricultural settings.

Anti-inflammatory Effects

These compounds have also been reported to have anti-inflammatory effects . Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. Thiazolo[5,4-b]pyridine derivatives could be used to develop medications that alleviate inflammation-related conditions.

Antifungal Activity

Thiazolo[5,4-b]pyridine compounds have shown promising results as antifungal agents . They could be used to treat fungal infections, which are a significant cause of morbidity, especially in immunocompromised individuals.

Antitumor Potential

Some thiazolo[5,4-b]pyridine derivatives have been found to exhibit antitumor activity . They can interfere with the proliferation of cancer cells, making them potential therapeutic agents for cancer treatment. Their effectiveness against specific cancer cell lines, such as breast cancer cells, has been evaluated, showing promising results.

Histamine H3 Receptor Antagonism

Certain thiazolo[5,4-b]pyridine derivatives act as histamine H3 receptor antagonists . This property makes them interesting for the development of drugs to treat disorders related to the central nervous system, such as sleep disorders, obesity, and attention deficit hyperactivity disorder (ADHD).

Pharmacophore Modification

The structure of thiazolo[5,4-b]pyridine allows for pharmacophore group alteration in various positions . This adaptability can lead to the creation of a wide range of compounds with diverse pharmacological activities, enabling researchers to fine-tune the properties of these molecules for specific therapeutic applications.

properties

IUPAC Name

3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNGKNAPBJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

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